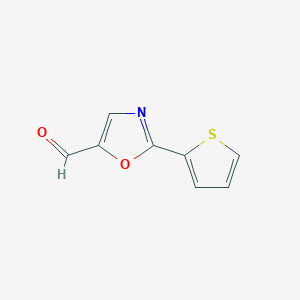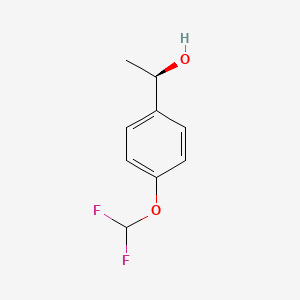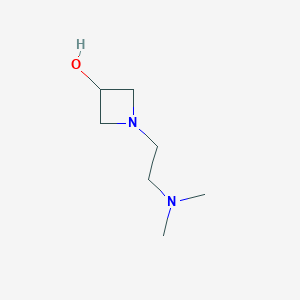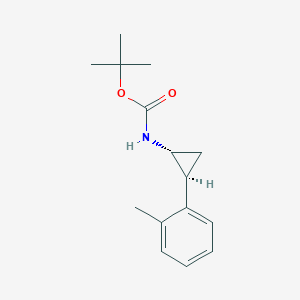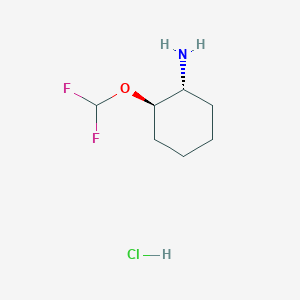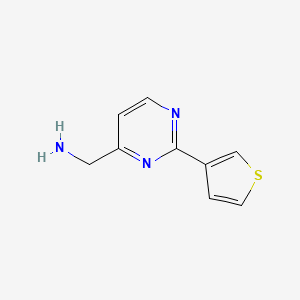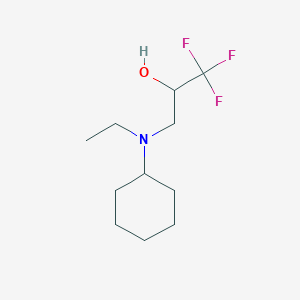
3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a cyclohexyl group, an ethylamino group, and a trifluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylamine with ethyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl(ethyl)amino ketone or aldehyde.
Reduction: Formation of cyclohexyl(ethyl)amino alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexyl group and an amino group.
Trifluoropropanol: A compound with a trifluoromethyl group and a hydroxyl group.
Ethylamine: A basic amine with an ethyl group.
Uniqueness
3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its cyclohexyl, ethylamino, and trifluoropropanol moieties. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20F3NO |
|---|---|
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
3-[cyclohexyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H20F3NO/c1-2-15(8-10(16)11(12,13)14)9-6-4-3-5-7-9/h9-10,16H,2-8H2,1H3 |
Clé InChI |
NWCLSMLBAURNDX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C(F)(F)F)O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





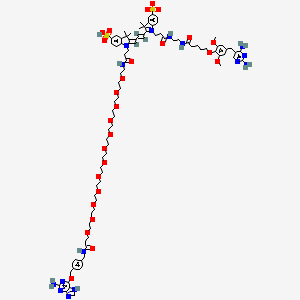

![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
